ethyl 5-bromo-1H-indazole-7-carboxylate
Overview
Description
Ethyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is of interest due to the wide variety of biological activities associated with indazole derivatives .
Synthesis Analysis
The synthesis of indazoles, including ethyl 5-bromo-1H-indazole-7-carboxylate, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of ethyl 5-bromo-1H-indazole-7-carboxylate is represented by the InChI code1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
. Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-bromo-1H-indazole-7-carboxylate are not detailed in the search results, indazole derivatives are known to undergo a variety of reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and more .Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-indazole-7-carboxylate is a solid at room temperature . Its molecular weight is 269.1 .Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
Research has developed various synthetic methodologies and explored the use of ethyl 5-bromo-1H-indazole-7-carboxylate as an intermediate for synthesizing complex molecules. For instance, the development of efficient synthetic routes for derivatives of the indazole class, demonstrating its utility in constructing compounds with potential biological activities. An example includes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the compound's versatility in organic synthesis and potential applications in medicinal chemistry (Anuradha et al., 2014).
Catalytic Applications
Ethyl 5-bromo-1H-indazole-7-carboxylate serves as a substrate in palladium-catalyzed direct (hetero)arylation reactions, indicating its importance in the development of new catalytic methods for the efficient synthesis of (hetero)arylated products. Such applications are crucial for creating compounds with potential use in various industrial and pharmaceutical contexts (Verrier et al., 2008).
Corrosion Inhibition
In the context of materials science, derivatives of ethyl 5-bromo-1H-indazole-7-carboxylate have been investigated for their corrosion inhibition properties. Research focusing on the synthesis and application of these derivatives for protecting metals against corrosion demonstrates the compound's potential beyond the pharmaceutical and synthetic chemistry applications. This indicates a broad spectrum of applicability, from chemistry to materials science, showcasing the versatility and importance of this compound in scientific research (Insani et al., 2015).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-1H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-7(11)3-6-5-12-13-9(6)8/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNULTCILZONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-1H-indazole-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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